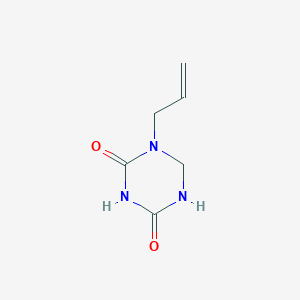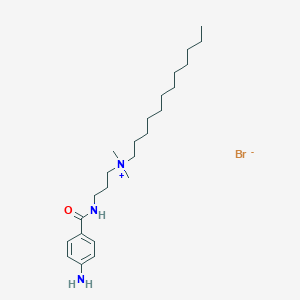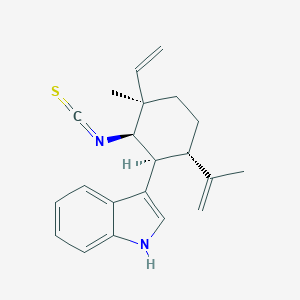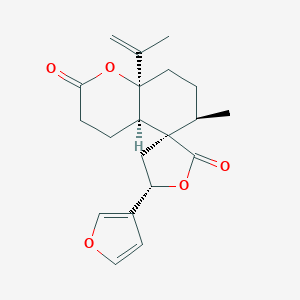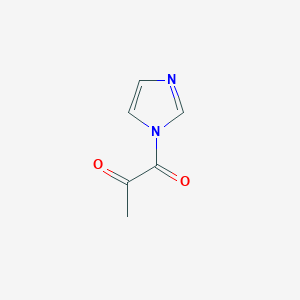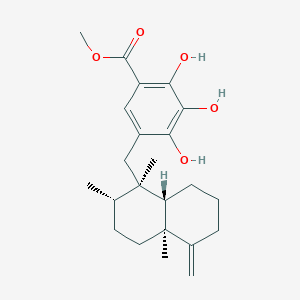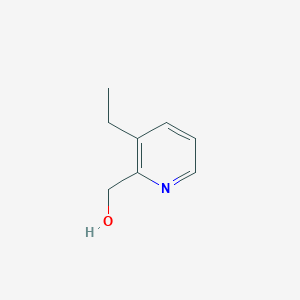![molecular formula C11H5ClF3N3O3 B034464 Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- CAS No. 103317-55-1](/img/structure/B34464.png)
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism Of Action
The mechanism of action of pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the development of diseases such as cancer and inflammation.
Biochemical And Physiological Effects
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- has been shown to have various biochemical and physiological effects. Studies have suggested that it may induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its potential applications in various areas make it an attractive target for research. However, its mechanism of action is not fully understood, and further studies are needed to fully explore its potential applications.
Future Directions
There are several future directions for the research of pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-. One area of research is to further explore its potential applications in the field of medicinal chemistry. Studies can focus on identifying the specific enzymes or proteins that this compound targets and developing more potent analogs. Another area of research is to explore its potential use as a pesticide and herbicide. Studies can focus on identifying the specific pests and weeds that this compound can target and developing more effective formulations. Overall, the potential applications of pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- make it an exciting target for future research.
Synthesis Methods
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-6-hydroxypyridazine with 4-nitro-2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant activity against various diseases such as cancer and inflammation. It has also been studied for its potential use as a pesticide and herbicide.
properties
CAS RN |
103317-55-1 |
|---|---|
Product Name |
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- |
Molecular Formula |
C11H5ClF3N3O3 |
Molecular Weight |
319.62 g/mol |
IUPAC Name |
3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-9-3-4-10(17-16-9)21-8-2-1-6(18(19)20)5-7(8)11(13,14)15/h1-5H |
InChI Key |
BMUNMWJBCSOQEA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl |
synonyms |
PYRIDAZINE, 3-CHLORO-6-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







